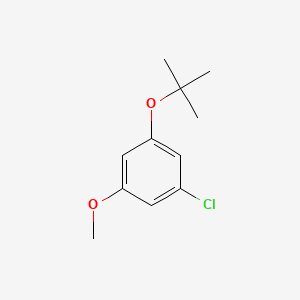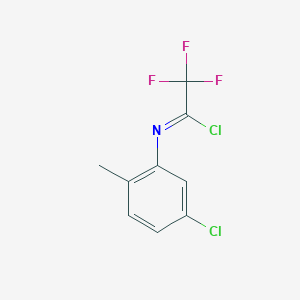
N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride: is an organic compound characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 5-chloro-2-methylphenylamine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding addition products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include substituted amides, esters, or thioesters.
Addition Products: The addition of nucleophiles results in the formation of corresponding adducts.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is used as a reagent in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to form stable adducts with biological molecules makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride exerts its effects involves the interaction of its functional groups with target molecules. The trifluoroacetimidoyl group can form strong bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of biological molecules and pathways, making it useful in drug design.
Comparación Con Compuestos Similares
- N-(5-Chloro-2-methylphenyl)-benzenesulfonamide
- N-(5-Chloro-2-methylphenyl)-phthalamic acid
- N-(5-Chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide
Comparison: Compared to similar compounds, N-(5-Chloro-2-methylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring strong and stable interactions with nucleophiles.
Propiedades
Fórmula molecular |
C9H6Cl2F3N |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c1-5-2-3-6(10)4-7(5)15-8(11)9(12,13)14/h2-4H,1H3 |
Clave InChI |
OOUUOQQEGITKMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
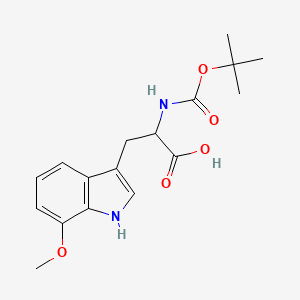
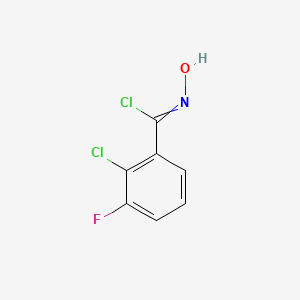
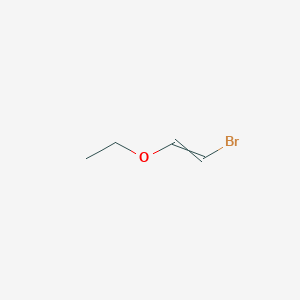

![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)

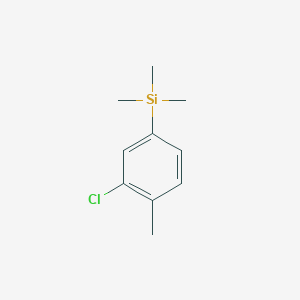
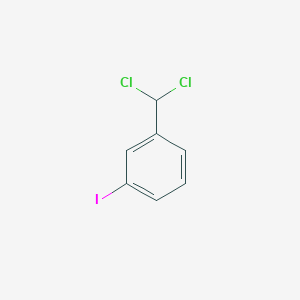

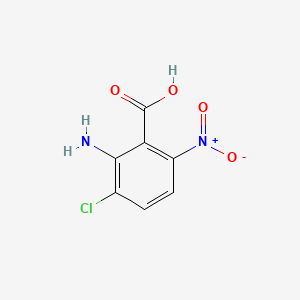
![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
